7-Chloroquinolin-8-ol
Description
Significance of 7-Chloroquinolin-8-ol in Contemporary Chemical Research
This compound, a halogenated derivative of 8-hydroxyquinoline (B1678124), is a chemical compound that has garnered considerable attention in modern scientific research. ontosight.ai Its unique molecular architecture, featuring a quinoline (B57606) ring system substituted with a chlorine atom at the 7-position and a hydroxyl group at the 8-position, imparts a range of notable chemical and biological properties. ontosight.ai This structure makes it a significant molecule in the fields of medicinal chemistry, materials science, and analytical chemistry. sigmaaldrich.com
In pharmaceutical and life science research, this compound is recognized for its potential as an antimicrobial, antifungal, and antimalarial agent. ontosight.ai It serves as a key intermediate in the synthesis of more complex quinoline derivatives, including those investigated for the treatment of neuropathy. pharmaffiliates.com The compound's ability to chelate metals is also a subject of study, suggesting potential applications in the development of chemosensors and therapeutic agents for conditions linked to metal ion imbalance. ontosight.ai Furthermore, it is a known component of Halquinol, an antimicrobial mixture used in veterinary applications, which also contains 5-chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol. researchgate.neteurasianjournals.com The structural framework of this compound is also being explored in fields like corrosion inhibition, where related derivatives have shown potential. ajchem-a.com
The following table details the key physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₉H₆ClNO | ontosight.ainih.gov |
| Molecular Weight | 179.60 g/mol | lgcstandards.com |
| CAS Number | 876-86-8 | pharmaffiliates.comnih.gov |
| Appearance | Pale Brown to Beige Solid | pharmaffiliates.com |
| InChI | InChI=1S/C9H6ClNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | nih.govlgcstandards.com |
| InChIKey | RMJFNYXBFISIET-UHFFFAOYSA-N | nih.gov |
| SMILES | C1=CC2=C(C(=C(C=C2)Cl)O)N=C1 | nih.gov |
| Topological Polar Surface Area | 33.1 Ų | nih.gov |
| Hydrogen Bond Donor Count | 1 | ambeed.com |
| Hydrogen Bond Acceptor Count | 2 | ambeed.com |
Historical Context of Quinoline Derivatives in Academia
The academic and industrial interest in this compound is built upon a long and rich history of research into its parent structure, quinoline. Quinoline itself, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, was first extracted from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge. wikipedia.orgnih.gov A few years later, in 1842, French chemist Charles Gerhardt independently obtained a similar compound through the distillation of the alkaloid quinine (B1679958) with potassium hydroxide. wikipedia.org
These early discoveries paved the way for the exploration of quinoline and its derivatives, which were soon recognized for their wide-ranging pharmacological activities. orientjchem.org Quinine, a naturally occurring quinoline alkaloid found in the bark of the Cinchona tree, became a cornerstone in the treatment of malaria for centuries. nih.govnih.gov This established the quinoline scaffold as a "privileged structure" in medicinal chemistry, prompting extensive research into synthetic derivatives. nih.govtulane.edu Over the last century, this has led to the development of numerous significant drugs, including the antimalarial chloroquine (B1663885) and the first synthesized quinoline-based local anesthetic, cinchocaine. nih.govresearchgate.net The versatility of the quinoline ring allows for diverse chemical modifications, enabling the generation of a vast library of compounds with activities spanning from antibacterial and anticancer to anti-inflammatory and antiviral. orientjchem.orgnih.govjddtonline.info
Scope and Objectives of the Research Outline
This article provides a focused examination of the chemical compound this compound. The primary objective is to present a thorough and scientifically accurate overview strictly within the defined structural outline. The initial section establishes the compound's importance in contemporary research and situates it within the broader historical context of quinoline chemistry in academia. The subsequent sections of this research outline will delve into the specific chemical properties, synthesis methodologies, and various applications of this compound, supported by detailed research findings and data. The scope is intentionally constrained to these core scientific aspects, excluding topics such as dosage or safety profiles to maintain a clear focus on the compound's chemistry and its role in scientific investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJFNYXBFISIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236513 | |
| Record name | 7-Chloro-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876-86-8 | |
| Record name | 7-Chloro-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-quinolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloroquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-CHLORO-8-QUINOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AEQ8892Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 7 Chloroquinolin 8 Ol
Established Synthetic Pathways
The traditional synthesis of 7-Chloroquinolin-8-ol often relies on well-established reactions that have been refined over time. These methods form the foundation of quinoline (B57606) chemistry and remain relevant in many synthetic applications.
Skraup Reaction and its Modern Adaptations
The Skraup reaction, first reported by Zdenko Hans Skraup in 1880, is a cornerstone of quinoline synthesis. nih.goviipseries.orguniroma1.it The classic approach involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. iipseries.orguniroma1.it The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring system. youtube.com
For the synthesis of this compound, the starting material would be 2-amino-4-chlorophenol. The reaction would proceed as outlined in the following general scheme:
General Skraup Reaction Scheme:
Step 1: Dehydration of Glycerol: Glycerol is dehydrated by concentrated sulfuric acid to form acrolein.
Step 2: Michael Addition: The aromatic amine (2-amino-4-chlorophenol) adds to the acrolein.
Step 3: Cyclization: An acid-catalyzed cyclization of the intermediate occurs.
Step 4: Dehydration and Oxidation: The resulting dihydroquinoline derivative is dehydrated and then oxidized to form the quinoline ring.
While the traditional Skraup reaction is effective, it is often characterized by highly exothermic and sometimes violent reaction conditions. uniroma1.it Modern adaptations have focused on mitigating these issues and improving yields and sustainability. These adaptations include:
Milder Oxidizing Agents: Replacing nitrobenzene with less harsh oxidizing agents like arsenic acid or carrying out the oxidation step separately. uniroma1.it
Use of Ionic Liquids: Employing ionic liquids as solvents can lead to cleaner reactions and easier product isolation.
Microwave Irradiation: The use of microwave assistance can significantly reduce reaction times and improve yields. iipseries.org
A study on the synthesis of 8-hydroxyquinoline (B1678124) (the parent compound of this compound) utilized a modified Skraup reaction with o-aminophenol, o-nitrophenol, and acrolein in an acetic acid and HCl aqueous solution, achieving a high yield. researchgate.net This suggests that modifications to the acid catalyst and reaction medium can be beneficial.
| Reaction Component | Traditional Skraup | Modern Adaptations |
| Starting Amine | 2-amino-4-chlorophenol | 2-amino-4-chlorophenol |
| Carbonyl Source | Glycerol | Acrolein or its derivatives |
| Acid Catalyst | Concentrated Sulfuric Acid | Sulfuric Acid, Acetic Acid/HCl |
| Oxidizing Agent | Nitrobenzene | Arsenic Acid, Air, or other milder oxidants |
| Reaction Conditions | High Temperature, potentially vigorous | Milder temperatures, microwave irradiation |
| Solvent | Nitrobenzene or excess sulfuric acid | Ionic liquids, aqueous acid solutions |
Synthesis from 2-amino-4-chlorophenol
A direct and logical approach to the synthesis of this compound is the condensation of 2-amino-4-chlorophenol with an appropriate three-carbon component, which is a variation of the Skraup or a related quinoline synthesis. The synthesis of the starting material, 2-amino-4-chlorophenol, can be achieved through the reduction of 4-chloro-2-nitrophenol. prepchem.com This reduction can be carried out using iron filings in the presence of an acid. prepchem.com
Once 2-amino-4-chlorophenol is obtained, it can be reacted with acrolein to yield the desired this compound. A similar synthesis has been described for 6-chloroquinolin-8-ol, where 2-amino-5-chlorophenol was reacted with acrolein, resulting in a 73% yield. rsc.org This provides a strong precedent for the successful synthesis of the 7-chloro isomer.
Reaction Scheme:
Preparation of 2-amino-4-chlorophenol:
React 4-chloro-2-nitrophenol with iron powder and hydrochloric acid. prepchem.com
Isolate the resulting 2-amino-4-chlorophenol.
Synthesis of this compound:
React 2-amino-4-chlorophenol with acrolein in the presence of an acid catalyst.
| Starting Material | Reagent | Product | Reported Yield (for isomer) |
| 2-amino-5-chlorophenol | Acrolein | 6-Chloroquinolin-8-ol | 73% rsc.org |
| 2-amino-4-chlorophenol | Acrolein | This compound | Not specified, but expected to be similar |
Decarboxylation Approaches in this compound Synthesis
Decarboxylation of a carboxylic acid precursor offers another established route to quinoline derivatives. In this approach, a 7-chloroquinoline-8-carboxylic acid is synthesized and subsequently heated to remove the carboxylic acid group, yielding this compound.
A patented method describes the preparation of 7-chloroquinoline-8-carboxylic acids by the direct oxidation of the corresponding 8-methylquinoline compound using nitric acid or nitrogen oxide in the presence of sulfuric acid and a heavy metal catalyst. google.com The starting 8-methylquinoline can be prepared via a Skraup synthesis from an appropriately substituted toluidine. google.com
Once the 7-chloroquinoline-8-carboxylic acid is synthesized, it can be subjected to decarboxylation. This is often achieved by heating the carboxylic acid, sometimes in the presence of a catalyst. Various methods for the decarboxylation of heteroaromatic carboxylic acids have been developed, including catalysis by silver carbonate and acetic acid in DMSO. organic-chemistry.org
Synthetic Pathway:
Synthesis of 7-chloro-8-methylquinoline: Via a Skraup reaction using the appropriate toluidine derivative. google.com
Oxidation to 7-chloroquinoline-8-carboxylic acid: Using nitric acid/nitrogen oxide with a sulfuric acid and heavy metal catalyst system. google.com
Decarboxylation to this compound: By heating the carboxylic acid, potentially with a catalyst.
| Precursor | Reaction | Product |
| 7-chloro-8-methylquinoline | Oxidation | 7-chloroquinoline-8-carboxylic acid |
| 7-chloroquinoline-8-carboxylic acid | Decarboxylation | This compound |
Advanced Synthetic Approaches
More recent developments in synthetic chemistry have introduced advanced techniques that offer improvements in terms of reaction efficiency, safety, and environmental impact.
Ultrasound-Assisted Synthesis of 7-Chloroquinoline (B30040) Derivatives
The use of ultrasound irradiation in organic synthesis has gained significant attention as a green chemistry approach. Sonochemical methods can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. researchgate.netsemanticscholar.org
Several studies have reported the successful synthesis of 7-chloroquinoline derivatives using ultrasound assistance. researchgate.netsemanticscholar.orgtandfonline.com For example, new 7-chloroquinoline derivatives have been synthesized via click chemistry under ultrasound irradiation, showing high yields and reduced reaction times. researchgate.netsemanticscholar.org Another study describes a one-pot, three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate in water under ultrasound irradiation to produce 2-substituted quinolines. nih.gov
While a specific protocol for the ultrasound-assisted synthesis of this compound is not detailed in the provided search results, the existing literature strongly suggests its feasibility. The application of ultrasound to the Skraup reaction or the condensation of 2-amino-4-chlorophenol with acrolein could potentially lead to a more efficient and environmentally friendly synthesis.
Potential Advantages of Ultrasound-Assisted Synthesis:
Shorter reaction times semanticscholar.org
Higher yields researchgate.net
Milder reaction conditions
Increased energy efficiency
| Reaction Type | Key Features |
| Click Synthesis of 7-chloroquinoline derivatives | Ultrasound irradiation, good yields researchgate.netsemanticscholar.org |
| Three-component synthesis of quinolines | Ultrasound, in water, good yields nih.gov |
Application of Mixed Lithium-Magnesium Reagents in Quinoline Functionalization
The use of mixed lithium-magnesium reagents represents a sophisticated approach to the functionalization of heterocyclic compounds, including quinolines. acs.orgbeilstein-journals.orgacs.org These reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), can act as highly active bases for the regioselective deprotonation (magnesiation) of aromatic and heteroaromatic substrates. acs.org
A study has demonstrated the preparation of a library of functionalized quinolines through the magnesiation of 7-chloroquinolines under mild conditions. acs.orgdurham.ac.uk This involved the generation of mixed lithium-magnesium intermediates which were then reacted with various electrophiles. acs.orgdurham.ac.uk This methodology could potentially be adapted for the synthesis of this compound. For instance, a 7-chloroquinoline could be regioselectively magnesiated at the 8-position, followed by quenching with an oxygen source to introduce the hydroxyl group.
The use of these mixed reagents can overcome issues of regioselectivity that are sometimes problematic with traditional organolithium or Grignard reagents in quinoline chemistry. acs.org
General Approach:
Regioselective Magnesiation: Treatment of a suitable 7-chloroquinoline precursor with a mixed lithium-magnesium base like TMPMgCl·LiCl to deprotonate the 8-position.
Electrophilic Quench: Reaction of the resulting organomagnesium intermediate with an electrophilic oxygen source (e.g., a peroxide or molecular oxygen followed by reduction).
| Reagent Type | Application | Potential for this compound Synthesis |
| Mixed Lithium-Magnesium Reagents (e.g., TMPMgCl·LiCl) | Regioselective functionalization of 7-chloroquinolines acs.orgdurham.ac.uk | Introduction of an 8-hydroxy group via magnesiation followed by oxidation. |
| Mixed Lithium-Zinc Reagents | Synthesis of halogenated and arylated quinoline derivatives acs.org | Could be used for further functionalization of the quinoline core. |
Regioselective Metalation Strategies in Quinoline Core Modification
The precise functionalization of the quinoline core is a significant challenge in synthetic chemistry due to the nuanced reactivity of its different positions. Regioselective metalation has emerged as a powerful tool to achieve site-specific modifications that are otherwise difficult to obtain. mdpi.comnih.gov This strategy involves the deprotonation of a specific C-H bond by a strong metal base, creating a metalated intermediate that can then react with an electrophile to introduce a new functional group at a predetermined position.
The use of mixed lithium-magnesium reagents and magnesium bisamides has proven particularly effective for the direct magnesiation of quinolines. acs.orgdurham.ac.uk Reagents such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) and TMP₂Mg·2LiCl allow for versatile and regioselective deprotonation under mild conditions, tolerating sensitive functional groups like esters and ketones. acs.org For instance, the C2 position of 3-bromoquinoline can be selectively deprotonated using TMPMgCl·LiCl. acs.org
Furthermore, a combination of bromine/magnesium (Br/Mg) exchange reactions and direct metalations enables multiple, sequential functionalizations on the same quinoline molecule. acs.org This dual approach allows for a programmed introduction of substituents. For example, a Br/Mg exchange at one position can be followed by a regioselective deprotonation at another, such as the C3 and subsequently the C8 positions. acs.org This level of control opens up pathways to highly functionalized quinolines that would be inaccessible through classical methods. acs.org Metal-free methods using reagents like trihaloisocyanuric acids have also been developed for the regioselective halogenation of 8-substituted quinolines, specifically targeting the C5 position. nih.govrsc.org
Synthesis of this compound Derivatives
General Procedures for Substituted Quinolin-8-ol Derivatives
The synthesis of substituted quinolin-8-ol derivatives often begins with the construction of the core quinoline ring, followed by functionalization. Classic methods for forming the quinoline ring include the Skraup, Doebner-von Miller, and Combes syntheses. tandfonline.com Once the 8-hydroxyquinoline scaffold is in place, various substitutions can be introduced.
A common strategy involves electrophilic aromatic substitution. The electron-rich nature of the phenol ring in 8-hydroxyquinoline directs electrophiles primarily to the C5 and C7 positions. Halogenation, nitration, and sulfonation are typical examples of such modifications. The hydroxyl group at C8 is a powerful directing group, but its reactivity often necessitates the use of a protecting group, such as a benzyl or methoxymethyl (MOM) group, to prevent unwanted side reactions during subsequent synthetic steps. nih.gov
Modern cross-coupling reactions, such as the Suzuki coupling, have become instrumental in introducing aryl or other carbon-based substituents. scispace.com For this, a halogenated quinolin-8-ol (e.g., a bromo- or iodo-derivative) is typically required as the coupling partner. The Mannich reaction is another valuable method for introducing aminomethyl groups, often at the C7 position of 5-substituted-8-hydroxyquinolines. nih.gov These general procedures provide a versatile toolkit for creating a diverse library of quinolin-8-ol derivatives with tailored properties.
Synthesis of N-(5-Chloro-8-Hydroxy-2-Styrylquinolin-7-yl)Benzenesulfonamide Derivatives
A specific, multi-step synthesis is employed to produce N-(5-Chloro-8-Hydroxy-2-Styrylquinolin-7-yl)Benzenesulfonamide derivatives, which are designed as potential HIV-1 integrase inhibitors. semanticscholar.org The synthetic pathway is outlined below:
Formation of 5-chloroquinolin-8-ol (2): The synthesis starts with the reaction of 2-amino-4-chlorophenol (1) according to established procedures to yield the foundational compound, 5-chloroquinolin-8-ol (2). semanticscholar.org
Perkin Condensation: Compound 2 undergoes a Perkin condensation with various aromatic aldehydes. This step introduces the styryl group at the C2 position and simultaneously acetylates the hydroxyl group, resulting in 5-chloro-2-styrylquinolin-8-yl acetates (3) with a pure E geometry. semanticscholar.org
Hydrolysis: The acetate protecting group on compounds 3 is removed by hydrolysis in a pyridine (B92270)/water mixture to give 5-chloro-2-styrylquinolin-8-ols (4). semanticscholar.org
Nitration: The quinoline ring is then nitrated. This electrophilic substitution occurs regioselectively at the C7 position, converting compounds 4 into 7-nitro-5-chloro-2-styrylquinolin-8-ols (5). semanticscholar.org
Reduction: The nitro group of compounds 5 is reduced to an amino group to yield 7-amino-5-chloro-2-styrylquinolin-8-ols (6). semanticscholar.org
Sulfonylation: In the final step, the amino group of compounds 6 is reacted with various substituted benzenesulfonyl chlorides in the presence of pyridine. This forms the desired N-(5-Chloro-8-Hydroxy-2-Styrylquinolin-7-yl)Benzenesulfonamide derivatives. semanticscholar.org
This synthetic sequence allows for diversity in the final product through the use of different aromatic aldehydes in the Perkin condensation and various benzenesulfonyl chlorides in the final step.
Table 1: Synthesis of Intermediate 5-chloro-2-styrylquinolin-8-ols (4) This table outlines the results of the Perkin condensation and subsequent hydrolysis steps, showcasing the different aromatic aldehydes used to create a variety of styryl derivatives.
| Compound | Ar (Aromatic Aldehyde) | Yield (%) |
| 4a | C₆H₅ | 85 |
| 4b | 4-CH₃C₆H₄ | 82 |
| 4c | 4-CH₃OC₆H₄ | 88 |
| 4d | 4-ClC₆H₄ | 86 |
| 4e | 4-FC₆H₄ | 84 |
Coordination Chemistry of 7 Chloroquinolin 8 Ol
Ligand Properties of 7-Chloroquinolin-8-ol
This compound, a derivative of 8-hydroxyquinoline (B1678124), functions as a potent chelating agent, a characteristic conferred by the strategic placement of its nitrogen and oxygen atoms. cymitquimica.comnih.gov These atoms act as donor sites, readily forming coordinate bonds with metal ions.
The defining feature of this compound as a ligand is its capacity for bidentate chelation. nih.gov The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group are positioned in close proximity, allowing them to simultaneously bind to a single metal ion, forming a stable five-membered ring structure. nih.gov This chelation is a result of the deprotonation of the hydroxyl group, which then allows the oxygen to act as an anionic donor, while the nitrogen atom donates its lone pair of electrons to the metal center. This dual coordination significantly enhances the stability of the resulting metal complex compared to monodentate ligands.
This compound, much like its parent compound 8-hydroxyquinoline, can form stable complexes with a wide variety of metal ions. nih.govscispace.com The formation of these complexes is a result of the electrostatic attraction between the positively charged metal ion and the electron-rich donor atoms of the ligand. The stoichiometry of these complexes is typically influenced by the coordination number and charge of the metal ion, with common ratios being 1:1 (metal:ligand) and 1:2. nih.gov In the case of divalent metal ions, 1:2 complexes are frequently observed, leading to the formation of neutral and often sparingly soluble compounds. scirp.org
The table below illustrates the general nature of metal ion complexation with 8-hydroxyquinoline derivatives.
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Resulting Complex Geometry (Examples) |
| Cu(II) | 1:2 | Square Planar |
| Ni(II) | 1:2 | Octahedral (with coordinated water) |
| Co(II) | 1:2 | Octahedral (with coordinated water) |
| Zn(II) | 1:2 | Tetrahedral or Octahedral |
| Fe(III) | 1:3 | Octahedral |
| Mn(II) | 1:2 | Tetrahedral or Octahedral |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogs generally involves the reaction of a soluble metal salt with the ligand in an appropriate solvent. The resulting complexes can then be characterized using various spectroscopic techniques to elucidate their structure and bonding.
Research on the coordination of copper(II) with halogenated derivatives of 8-hydroxyquinoline has provided valuable insights into the structural and electronic properties of these complexes. Studies on compounds like 5-chloro-7-iodo-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline reveal that the copper(II) ion typically adopts a square planar geometry when coordinated with two deprotonated ligand molecules. nih.govcnr.it The resulting complexes are often neutral and exhibit low solubility in water. The synthesis usually involves mixing a copper(II) salt, such as copper(II) chloride or copper(II) acetate, with the ligand in a solvent like ethanol (B145695) or a mixture of ethanol and water. scirp.org The pH of the solution is a critical factor, as it influences the deprotonation of the hydroxyl group of the ligand, which is necessary for chelation. scirp.org
While specific studies on a full range of transition metal complexes with this compound are not extensively documented, the behavior of the closely related 5-chloroquinolin-8-ol provides a strong basis for understanding these interactions. Transition metals such as manganese, iron, cobalt, nickel, and zinc readily form complexes with 8-hydroxyquinoline derivatives. jptcp.com The synthesis of these complexes typically follows a general procedure where a solution of the metal salt is mixed with a solution of the ligand. scirp.org The resulting complexes often precipitate from the solution and can be isolated by filtration. The geometry of the resulting complexes varies depending on the metal ion and the presence of other coordinating species, such as water molecules. For instance, Co(II) and Ni(II) complexes with 8-hydroxyquinoline often exhibit an octahedral geometry due to the coordination of two water molecules in the axial positions. scirp.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the characterization of metal complexes of this compound and its analogs.
Infrared Spectroscopy (IR): IR spectroscopy provides crucial information about the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed. A key indicator of chelation is the change in the O-H stretching vibration of the hydroxyl group. In the free ligand, a broad O-H stretching band is typically observed. Upon deprotonation and coordination to the metal, this band disappears. scirp.org Furthermore, shifts in the C-O and C=N stretching vibrations of the quinoline ring provide evidence of the coordination of the oxygen and nitrogen atoms to the metal ion. The appearance of new bands at lower frequencies can often be attributed to the M-O and M-N stretching vibrations, confirming the formation of the metal-ligand bonds. scirp.org
The following table summarizes typical IR spectral changes observed upon complexation of 8-hydroxyquinoline derivatives.
| Vibrational Mode | Typical Wavenumber in Free Ligand (cm⁻¹) | Change Upon Complexation |
| O-H stretch | ~3400 (broad) | Disappears or shifts significantly |
| C-O stretch | ~1280 | Shifts to higher frequency |
| C=N stretch | ~1580 | Shifts to lower frequency |
| M-N stretch | - | Appears around 500-600 |
| M-O stretch | - | Appears around 400-500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the ligand and the metal complex. The spectrum of the free ligand typically shows absorption bands corresponding to π→π* and n→π* transitions within the aromatic quinoline ring system. researchgate.netscirp.org Upon complexation with a metal ion, these bands often undergo a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in intensity. nih.gov These changes are indicative of the alteration of the electronic structure of the ligand upon coordination. In the case of transition metal complexes, additional absorption bands may appear in the visible region, which are attributed to d-d electronic transitions within the metal ion's d-orbitals. The position and intensity of these bands can provide information about the geometry of the complex and the nature of the metal-ligand bonding. nih.gov
The table below shows representative UV-Vis absorption maxima for 8-hydroxyquinoline and its metal complexes in methanol.
| Compound | λmax (nm) for π→π* transitions | λmax (nm) for n→π* transitions |
| 8-Hydroxyquinoline | ~241, ~303, ~315 | - |
| Cu(II) Complex | ~257, ~318 | ~410 |
| Ni(II) Complex | ~259, ~315 | ~370 |
| Co(II) Complex | ~255, ~315 | ~375 |
X-ray Structural Analysis of this compound Metal Complexes
While crystal structures for numerous derivatives of 8-hydroxyquinoline (8-HQ) are well-documented, specific crystallographic data for complexes solely with the this compound ligand requires careful examination of the literature. However, analysis of closely related structures, such as copper(II) complexes with other halogenated 8-hydroxyquinolines, provides significant insight. In typical structures, the deprotonated ClQ ligand acts as a bidentate chelating agent, coordinating to the metal center through the phenolic oxygen and the quinoline nitrogen atom. mdpi.com
For instance, in copper(II) complexes with halogen and nitro derivatives of 8-hydroxyquinoline, the central metal atom is often chelated by two deprotonated ligands in a distorted square planar fashion. The Cu–O bond lengths are generally slightly shorter than the Cu–N bonds, which is attributed to the smaller covalent radius of the oxygen atom. mdpi.com This coordination mode is common for various metal ions, leading to the formation of stable five-membered chelate rings. scirp.orgscirp.org
The specific geometry of the complex can be influenced by the metal ion, its oxidation state, and the presence of other co-ligands. For example, in a zinc(II) complex containing a modified 5-chloroquinolin-8-ol ligand, the Zn(II) atom adopts a distorted square-pyramidal coordination environment. nih.gov
Detailed crystallographic parameters for a representative metal complex are typically reported as follows:
| Parameter | Value |
|---|---|
| Empirical formula | C18H8Cl2N4O6Cu |
| Formula weight | 510.73 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 6.620 (3) |
| b (Å) | 9.243 (4) |
| c (Å) | 11.070 (4) |
| β (°) | 90.718 (6) |
| Volume (ų) | 677.3 (5) |
| Z | 4 |
| R-factor (%) | 3.8 |
Intramolecular and Intermolecular Interactions in Metal Complexes
The solid-state structures of this compound metal complexes are stabilized by a network of non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, are crucial in dictating the molecular packing and the resulting supramolecular architecture. mdpi.com
Hydrogen Bonding in Crystal Structures (e.g., O-H···N, C-H···O, C-H···Cl interactions)
Hydrogen bonds are among the most significant interactions governing the crystal packing of quinoline-based complexes. In the uncomplexed ligand or in complexes where the hydroxyl proton is not displaced, a strong intramolecular O-H···N hydrogen bond is typically observed, which stabilizes the molecular conformation. nih.govnih.gov This interaction leads to the formation of a stable five- or six-membered ring motif. nih.govmdpi.com
In the crystalline lattice of metal complexes, intermolecular hydrogen bonds play a defining role. C-H···O and C-H···Cl interactions are frequently observed, linking adjacent molecules into larger assemblies like layers or three-dimensional networks. mdpi.comias.ac.in The chlorine atom, with its electronegativity and lone pairs, can act as a hydrogen bond acceptor in C-H···Cl interactions. ias.ac.in Analysis of substituted 2-chloroquinoline (B121035) derivatives has shown that these interactions, along with Cl···Cl contacts, are instrumental in generating the supramolecular assembly in the solid state. ias.ac.in
In more complex structures involving derivatives of chloroquinolin-ol, molecules can associate into dimers through intermolecular O—H⋯N and O—H⋯O hydrogen bonds. These dimers can be further linked by C—H⋯O interactions, forming extensive two-dimensional networks. iucr.orgnih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O-H···N (intramolecular) | 0.82 | 1.91 | 2.65 | 145 |
| C-H···O | 0.93 | 2.45 | 3.28 | 149 |
| C-H···Cl | 0.95 | 2.80 | 3.70 | 158 |
| O-H···O | 0.82 | 1.89 | 2.71 | 170 |
Non-Covalent Interactions (NCI) and their Significance
Beyond classical hydrogen bonds, a variety of other non-covalent interactions (NCIs) contribute to the stability and structure of this compound metal complexes. These weak forces, such as halogen bonds, van der Waals forces, and π-π stacking, are crucial in crystal engineering, influencing the final supramolecular design. mdpi.com The significance of NCIs lies in their collective ability to direct the self-assembly of molecules into well-defined, functional architectures. mdpi.comresearchgate.net
The presence of a chlorine atom on the quinoline ring introduces the possibility of halogen bonding (C-Cl···X, where X is a Lewis base), an interaction that has gained recognition for its directionality and strength. Computational tools like the Non-Covalent Interaction Plot (NCIPlot) index are used to visualize and characterize these weak interactions, revealing large surfaces of van der Waals interactions punctuated by specific, stronger interactions like hydrogen bonds and π-stacking. rsc.org The interplay of these forces is essential for understanding the relationship between molecular structure and material properties.
π-π Interactions in Crystalline Structures
The planar, aromatic nature of the quinoline ring system in this compound makes it highly susceptible to forming π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent quinoline ligands, contributing significantly to the cohesive energy of the crystal. nih.govresearchgate.net In the crystal lattice, complexes often arrange themselves so that the quinoline planes are parallel or slightly offset, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. nih.gov
These interactions can lead to the formation of one-dimensional stacks or more complex two- or three-dimensional networks. rsc.orgrsc.org The geometry of the π-π stacking (e.g., face-to-face or offset) can affect the electronic properties of the material, including its conductivity and luminescence. rsc.org For instance, in certain substituted 4-alkoxy-7-Cl-quinolines, π-π interactions between the quinoline ring systems are consistently observed, dictating the packing motif regardless of the specific space group. nih.gov The strength and nature of these interactions can be tuned by substituents on the aromatic ring, which alter the electron density of the π-system. nih.gov
Biological Activities and Mechanisms of Action
Antimicrobial Properties
The 8-hydroxyquinoline (B1678124) scaffold is a well-established pharmacophore known for its broad-spectrum antimicrobial activity. The introduction of a chlorine atom at the 7th position of the quinoline (B57606) ring can modulate this activity.
Antibacterial Activity
While specific data on the antibacterial spectrum of 7-Chloroquinolin-8-ol is limited in readily available literature, the broader class of halogenated 8-hydroxyquinolines has demonstrated significant antibacterial properties. For instance, a study on various 8-hydroxyquinoline derivatives found that halogenation plays a crucial role in their antibacterial efficacy. Notably, 7-bromo-8-hydroxyquinoline, a close analog of this compound, displayed high antigrowth activity against Gram-negative bacteria. researchgate.net Dihalogenated 8-hydroxyquinolines, such as 5,7-dichloro-8-hydroxyquinoline, have also shown supreme antibacterial activity. researchgate.net These findings suggest that this compound likely possesses antibacterial properties, although further studies are needed to determine its specific spectrum of activity and minimum inhibitory concentrations (MICs) against various bacterial strains.
Antifungal Activity
The antifungal potential of 8-hydroxyquinoline derivatives is well-documented. Research on substituted 8-quinolinol-5- and 7-sulfonic acids has shown that 7-chloro-8-hydroxyquinoline-5-sulfonic acid exhibits fungal inhibition. researchgate.net This indicates that the 7-chloro substitution contributes to the antifungal effect. Furthermore, studies on various Candida species have highlighted the antifungal potential of 8-hydroxyquinoline derivatives. nih.gov Dihalogenated 8-hydroxyquinolines, in particular, have been identified as potent inhibitors of the pathogenic yeast Candida auris. asm.org While direct MIC values for this compound against a range of fungal pathogens are not extensively reported, the activity of its closely related analogs suggests a promising antifungal profile.
Antiprotozoal Activity, including Antimalarial Efficacy
The 7-chloroquinoline (B30040) core is a fundamental structural feature of several well-known antimalarial drugs, including chloroquine (B1663885). This has led to extensive research into other 7-chloroquinoline derivatives for their potential antiprotozoal and antimalarial activities. mesamalaria.orgresearchgate.net Studies have investigated novel 7-chloroquinoline derivatives against the malaria parasite, Plasmodium falciparum, demonstrating that this class of compounds can exhibit significant inhibitory effects. mesamalaria.org However, specific data on the antimalarial efficacy of this compound, including its IC50 value against P. falciparum, is not extensively detailed in the available research. The broader family of 8-hydroxyquinolines has been recognized for its activity against various protozoa, including Entamoeba, Giardia, and Trichomonas. nih.gov This suggests that this compound may also possess antiprotozoal properties, though further targeted investigations are required.
Antituberculosis Activity (e.g., against Mycobacterium tuberculosis)
The 8-hydroxyquinoline series has shown considerable promise as antitubercular agents. researchgate.netnih.gov Research has demonstrated that these compounds are active against Mycobacterium tuberculosis, including non-replicating strains. researchgate.net A closely related isomer, 5-chloroquinolin-8-ol (cloxyquin), has been studied for its in vitro activity against numerous clinical isolates of M. tuberculosis. The MICs for cloxyquin were found to range from 0.062 to 0.25 μg/ml, with an MIC90 of 0.25 μg/ml, indicating good antituberculosis activity even against multidrug-resistant strains. nih.gov Given the potent activity of the 8-hydroxyquinoline scaffold and its chlorinated derivatives against M. tuberculosis, it is highly probable that this compound also exhibits significant antituberculosis activity.
Table 1: In Vitro Antitubercular Activity of Cloxyquin (5-chloroquinolin-8-ol)
| Strain Type | Number of Isolates | MIC Range (μg/ml) | MIC50 (μg/ml) | MIC90 (μg/ml) |
| Standard Strains | 9 | 0.125 - 0.25 | - | - |
| Clinical Isolates | 150 | 0.062 - 0.25 | 0.125 | 0.25 |
Data from a study on the in vitro activities of cloxyquin against Mycobacterium tuberculosis. nih.gov
Mechanisms of Microbial Growth Inhibition
A primary mechanism underlying the antimicrobial activity of 8-hydroxyquinolines, including this compound, is their ability to chelate essential metal ions. These compounds act as bidentate chelating agents, binding to divalent metal cations such as magnesium (Mg²⁺), manganese (Mn²⁺), and zinc (Zn²⁺). These metal ions are crucial cofactors for a wide range of microbial enzymes that are vital for cellular processes, including replication, transcription, and translation. By sequestering these essential metal ions, 8-hydroxyquinoline derivatives can inhibit the activity of these metalloenzymes, thereby disrupting critical metabolic pathways and ultimately leading to the inhibition of microbial growth. This mode of action, which targets fundamental cellular processes, is a key factor in the broad-spectrum antimicrobial properties of this class of compounds.
Anticancer and Cytotoxic Activities
Derivatives of 7-chloroquinoline have demonstrated significant cytotoxic activity against a range of human cancer cell lines. While specific IC50 values for this compound are not extensively detailed in the provided search results, the broader family of 7-chloroquinoline derivatives shows promising anticancer effects. For example, certain 7-chloroquinoline derivatives have shown potent activity against breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines. tandfonline.com One study on novel 7-chloroquinoline derivatives synthesized via ultrasound irradiation reported IC50 values against HCT-116 and HeLa cells, with some compounds showing pronounced antitumor effects. tandfonline.com Another study on 7-chloro-4-anilino-quinoline amide derivatives found potent cytotoxic activity against MCF-7 cells. asianpubs.org Hybrids of 1,4-quinone with quinoline derivatives have also shown high cytotoxic activity against breast (MCF-7) and lung (A549) cancer cell lines. nih.gov
| Compound Type | Cell Line | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 7-Chloroquinoline derivative 3 | HCT-116 | 23.39 µM | tandfonline.com |
| 7-Chloroquinoline derivative 9 | HCT-116 | 21.41 µM | tandfonline.com |
| 7-Chloroquinoline derivative 3 | HeLa | 50.03 µM | tandfonline.com |
| 7-Chloroquinoline derivative 9 | HeLa | 21.41 µM | tandfonline.com |
| 7-Chloro-4-anilino-quinoline amide derivative 5g | MCF-7 | 4.63 µg/mL | asianpubs.org |
A critical aspect of cancer chemotherapy is the selective targeting of tumor cells over healthy cells. Research into 7-chloroquinoline derivatives has shown promising results in this regard. For instance, novel hybrids of 7-chloro-4-aminoquinoline-benzimidazole demonstrated strong cytotoxic activity against several tumor cell lines while showing selectivity. mdpi.com Similarly, a study on Morita-Baylis-Hillman adducts of 7-chloroquinoline revealed that the synthesized compounds were more selective against the HCT-116 cell line than the standard chemotherapeutic drug doxorubicin. researchgate.net Synthetic copper complexes of 8-hydroxyquinoline analogs have also been shown to selectively inhibit proteasome activity and induce cell death in human breast cancer cells (MDA-MB-231) but not in non-malignant immortalized human breast cells (MCF-10A). nih.gov Furthermore, a study on 7-chloroquinoline derivatives reported that the newly synthesized compounds are generally not toxic to normal human liver cells (HL-7702). tandfonline.com
Molecular docking studies have been employed to understand the interaction between quinoline derivatives and cancer-related enzymes. DT-diaphorase (NQO1) is an enzyme that is often overexpressed in solid tumors and is a target for anticancer therapies. mdpi.com Studies have shown that derivatives of 6,7-dichloro-5,8-quinolinedione are good substrates for the NQO1 enzyme. mdpi.com Molecular docking simulations of these compounds with the NQO1 protein have been used to investigate the interactions within the active site. nih.govmdpi.com These studies reveal that the arrangement and type of interactions depend on the substituents on the quinoline scaffold. mdpi.com For example, a hydroxyl group at the C2 position was found to form an additional hydrogen bond with tyrosine in the enzyme's active site. mdpi.com While direct docking studies for this compound with NQO1 were not found in the search results, the research on related quinolinediones suggests a plausible mechanism of action involving this enzyme. nih.govmdpi.com
Other Biological Activities
Beyond its antimicrobial and anticancer properties, this compound and its parent structure, 8-hydroxyquinoline, exhibit a range of other biological activities. Halogenated 8-hydroxyquinolines are known for their antifungal and antiprotozoal effects. researchgate.net They have been widely used as topical antiseptic agents. researchgate.net The broader class of 8-hydroxyquinolines has been investigated for a variety of pharmacological applications, including as inhibitors of enzymes like catechol O-methyltransferase (COMT), which is a target for treating neurological and psychiatric conditions. nih.govnih.gov Derivatives of 8-hydroxyquinoline also show potential as antiviral agents. nih.govresearchgate.net
Enzyme Inhibition Potential
The ability of a compound to inhibit specific enzymes is a cornerstone of modern pharmacology. While direct studies on this compound are limited, research on its derivatives provides significant insights into its enzyme inhibition potential. The 7-chloroquinoline scaffold has been identified as a promising framework for the development of potent enzyme inhibitors.
A study on novel synthesized 7-chloroquinoline derivatives demonstrated a broad spectrum of enzyme inhibitory activities. These compounds were found to be effective inhibitors of several key enzymes, as detailed in the table below.
| Enzyme | Derivative | IC₅₀ (µg/mL) |
|---|---|---|
| Acetylcholinesterase | Compound 5 | 1.228 ± 1.63 |
| β-glucosidase | Compound 5 | 0.37 ± 3.06 |
| Peroxidase | Compound 5 | 2.009 ± 3.19 |
| α-amylase | Compound 7 | 2.81 ± 8.69 |
| Tyrosinase | Compound 7 | 0.70 ± 2.30 |
| Lipase | Significant Inhibition |
Data derived from studies on 7-chloroquinoline derivatives. researchgate.net
These findings highlight the versatility of the 7-chloroquinoline nucleus in interacting with the active sites of various enzymes. The inhibition of acetylcholinesterase is particularly relevant for neurodegenerative diseases, while the inhibition of α-amylase and α-glucosidase is a key strategy in the management of diabetes. The potent inhibition of these enzymes by derivatives of 7-chloroquinoline suggests that the parent compound, this compound, may also possess similar, albeit potentially less potent, inhibitory activities.
Antioxidant Activity
Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant potential of 8-hydroxyquinoline derivatives has been well-documented, and this compound is no exception. Its ability to scavenge free radicals is a significant aspect of its biological profile.
The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A study on copper complexes of halogenated 8-hydroxyquinoline derivatives found that while the complexes themselves had antioxidant activity, the free ligands, which are derivatives of this compound, exhibited even stronger antiradical properties mdpi.com. This suggests that the core 8-hydroxyquinoline structure is primarily responsible for the observed antioxidant effects.
| Compound/Derivative | Assay | IC₅₀ (µg/mL) |
|---|---|---|
| 7-chloroquinoline derivative (Compound 7) | DPPH | 17.16 ± 2.641 |
| Methanol extract of Syzygium polyanthum (for comparison) | DPPH | 44.35 |
| Methanol extract of Syzygium polyanthum (for comparison) | ABTS | 17.69 |
IC₅₀ values represent the concentration of the compound required to scavenge 50% of the free radicals. researchgate.netnih.gov
The antioxidant mechanism of 8-hydroxyquinolines is attributed to their ability to donate a hydrogen atom from the hydroxyl group at the 8-position, thereby neutralizing free radicals. The presence of the chloro group at the 7-position can influence the electronic properties of the molecule, potentially modulating its antioxidant capacity.
Interaction with DNA (e.g., Intercalation, Topoisomerase I Inhibition)
The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial agents. Quinoline derivatives have been extensively studied for their ability to bind to DNA and inhibit enzymes involved in DNA replication and maintenance, such as topoisomerases.
Research on 6-arylamino-7-chloro-quinazoline-5,8-diones, which are structurally related to this compound, has demonstrated their potential as human topoisomerase I inhibitors. nih.gov These compounds are believed to exert their cytotoxic effects by intercalating into the DNA double helix, a process where the planar aromatic ring system inserts itself between the base pairs of the DNA. This intercalation stabilizes the DNA-topoisomerase I cleavage complex, leading to DNA strand breaks and ultimately cell death. nih.gov
Furthermore, studies on sulfonamide-substituted 8-hydroxyquinoline derivatives have also shown their ability to bind to DNA. researchgate.net These findings collectively suggest that the planar, aromatic structure of this compound is conducive to DNA intercalation. The inhibition of topoisomerase I, a key enzyme in relieving torsional stress in DNA during replication and transcription, represents a significant mechanism of action with potential therapeutic applications in cancer treatment.
Relevance in Treating Diseases related to Metal Ion Dysregulation
The homeostasis of metal ions is vital for normal physiological function. An imbalance in the levels of essential metal ions, such as copper, zinc, and iron, has been implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. dovepress.comnih.govnih.gov 8-Hydroxyquinoline and its derivatives are well-known for their potent metal-chelating properties. dovepress.comnih.govnih.gov
This compound, as a member of this family, can form stable complexes with various metal ions. This chelation can have several therapeutic implications:
Restoration of Metal Homeostasis: By binding to excess metal ions, this compound can help restore the normal balance of these ions in the brain.
Reduction of Oxidative Stress: Metal ions, particularly copper and iron, can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. By chelating these ions, this compound can inhibit the generation of ROS and reduce oxidative damage to neuronal cells.
Inhibition of Amyloid-β Aggregation: In Alzheimer's disease, metal ions are known to promote the aggregation of amyloid-β peptides into toxic plaques. The chelation of these metals by 8-hydroxyquinoline derivatives can inhibit this aggregation process.
The ability of this compound to cross the blood-brain barrier, a characteristic of many small, lipophilic molecules, further enhances its potential as a therapeutic agent for neurodegenerative diseases associated with metal ion dysregulation.
Potential in Neuropathy Treatment via Quinoline Derivatives
The role of quinoline derivatives in the context of neuropathy is complex and multifaceted. On one hand, 7-Chloro-8-quinolinol is utilized as an intermediate in the synthesis of other quinoline derivatives that are being investigated for the treatment of neuropathy. This suggests that the quinoline scaffold is a viable starting point for the development of neuroprotective or neuro-regenerative agents.
However, it is crucial to note the case of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a closely related compound, which was linked to subacute myelo-optic-neuropathy (SMON) in Japan in the 1960s. This highlights the potential for neurotoxicity within this class of compounds, which is thought to be related to the chelation of essential metals and vitamin B12 deficiency. researchgate.net
This dual role underscores the importance of careful structural modification and thorough toxicological evaluation in the development of quinoline-based therapies for neuropathy. The specific substitution pattern on the quinoline ring is a critical determinant of both the therapeutic efficacy and the potential for adverse neurological effects.
Analytical Methodologies for 7 Chloroquinolin 8 Ol and Its Derivatives
Chromatographic Techniques
Chromatography is a fundamental analytical technique for separating, identifying, and quantifying chemical compounds. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Thin Layer Chromatography (TLC) are powerful methods used in the analysis of 7-Chloroquinolin-8-ol.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of halogenated 8-hydroxyquinolines. A reverse-phase HPLC method has been developed for the determination of compounds such as iodochlorhydroxyquin, 5,7-dichloro-8-hydroxyquinoline, and 5,7-diiodo-8-hydroxyquinoline nih.gov. While a specific validated method for the quantitative estimation of this compound is not extensively detailed in the cited literature, a general reverse-phase HPLC method for its analysis involves a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.comsielc.com For quantitative purposes, such methods are typically validated for linearity, accuracy, precision, and sensitivity according to ICH guidelines. researchgate.net
The separation is generally achieved on a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com Detection is commonly performed using a UV detector, as the quinoline (B57606) ring system is chromophoric. For related compounds, linearity of response has been demonstrated over a range of 30-150% of the label claim, with recovery studies showing results greater than or equal to 98%. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Halogenated 8-Hydroxyquinolines
| Parameter | Condition |
|---|---|
| Stationary Phase | Phenyl-silica (10 µm) or similar reverse-phase column |
| Mobile Phase | Acetonitrile, Methanol, Water with modifiers (e.g., NiCl2) |
| Detection | UV at 273 nm |
| Linearity | Typically established over a range of concentrations |
| Accuracy | Recovery ≥ 98% for related compounds |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for the detection and quantification of this compound and its derivatives, even in complex matrices. This technique is particularly valuable for bioanalytical method development. nih.gov While a specific LC-MS/MS method for this compound is not detailed in the available research, a validated method for the closely related compound 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14) offers significant insight into the probable analytical conditions. nih.govtsu.edu
The methodology typically employs an ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer. nih.gov Ionization is often achieved using electrospray ionization (ESI) in the positive mode. nih.govtsu.edu Quantification is performed using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition. nih.govtsu.edu For this compound, with a molecular weight of 179.6 g/mol , the protonated molecule [M+H]⁺ would serve as the precursor ion at m/z 180.6. The product ions would be determined through fragmentation of the precursor ion in the collision cell. nih.gov For the analogue 7-bromo-5-chloroquinolin-8-ol, the precursor ion [M+H]⁺ is at m/z 257.9, which fragments to a primary product ion at m/z 151.0. nih.gov
Method validation for such an assay typically demonstrates linearity over a concentration range of 1 to 1000 ng/mL, with high accuracy and precision. nih.gov
Table 2: Representative LC-MS/MS Parameters for Halogenated 8-Hydroxyquinoline (B1678124) Analogues
| Parameter | Condition |
|---|---|
| Chromatography | UHPLC with a C18 column |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ (for 7-bromo-5-chloroquinolin-8-ol) | m/z 257.9 |
| Product Ion (for 7-bromo-5-chloroquinolin-8-ol) | m/z 151.0 |
| Linearity Range (for 7-bromo-5-chloroquinolin-8-ol) | 1 - 1000 ng/mL |
Thin Layer Chromatography (TLC) is a versatile and cost-effective method for the identification and semi-quantitative or quantitative analysis of this compound. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase. wisc.edu
For the analysis of related compounds like 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol, a normal-phase TLC method has been developed using silica gel 60 plates. chromatographyonline.com The mobile phase in this case was a mixture of methanol, ethyl acetate, iso-propyl alcohol, and ammonia (B1221849) solution. chromatographyonline.com The choice of mobile phase is critical and its polarity is adjusted to achieve optimal separation. sigmaaldrich.com Non-polar compounds tend to have higher retention factor (Rf) values, while polar compounds have lower Rf values. wisc.edu
Detection of the separated spots can be achieved by viewing the plate under UV light, as quinoline derivatives are often UV-active. sigmaaldrich.com For quantitative analysis, densitometric scanning of the spots is performed at a specific wavelength. A developed TLC method for related compounds showed linearity in the concentration range of 300-800 ng per spot. chromatographyonline.com
Table 3: General TLC Parameters for the Analysis of Chloro-8-hydroxyquinolines
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 TLC plates |
| Mobile Phase | A mixture of polar and non-polar organic solvents, often with a basic modifier like ammonia |
| Detection | UV light (typically at 254 nm) |
| Quantification | Densitometric scanning at a specific wavelength (e.g., 247 nm for related compounds) |
| Rf Value | Dependent on the specific mobile phase composition |
Spectroscopic Techniques in Analytical Chemistry
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. UV-Vis and FT-IR spectroscopy provide valuable information about the electronic structure and functional groups of the molecule.
UV-Visible (UV-Vis) spectroscopy is a widely used technique for the detection and characterization of compounds containing chromophores. The 8-hydroxyquinoline scaffold possesses a conjugated system that absorbs light in the UV-Vis region, making this technique suitable for its analysis. The absorption spectra of 8-hydroxyquinoline and its derivatives are influenced by the solvent polarity and pH. researchgate.net
The UV-Vis spectrum of 8-hydroxyquinoline in various solvents typically shows absorption maxima corresponding to π-π* transitions within the aromatic system. researchgate.net For instance, the absorption maxima of 8-hydroxyquinoline have been reported at around 344 nm. jcsp.org.pk The introduction of a chlorine atom at the 7-position is expected to cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) due to its electronic effects on the quinoline ring. The spectra of metal complexes of 8-hydroxyquinoline derivatives show significant changes in the absorption bands, indicating complex formation. researchgate.net
Table 4: Illustrative UV-Vis Absorption Maxima (λmax) for 8-Hydroxyquinoline in Different Solvents
| Solvent | λmax (nm) |
|---|---|
| Methanol | Data not explicitly found for this compound |
| Chloroform | Data not explicitly found for this compound |
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for the structural elucidation of this compound by identifying its functional groups. The FT-IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds. sielc.com The analysis of the FT-IR spectrum of related compounds, such as 7-bromo-5-chloro-8-hydroxyquinoline and other substituted quinolines, allows for the assignment of characteristic absorption bands. iosrjournals.org
The key functional groups in this compound that can be identified by FT-IR include the O-H group, the aromatic C-H bonds, the C=C and C=N bonds of the quinoline ring, and the C-Cl bond. The hydroxyl group (O-H) typically exhibits a broad stretching vibration in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the quinoline ring system are observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the phenolic hydroxyl group will also be present. The C-Cl stretching vibration is typically found in the fingerprint region, at lower wavenumbers. iosrjournals.org
Table 5: Expected Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (phenolic) | ~3200-3600 (broad) |
| Aromatic C-H Stretch | >3000 |
| C=C and C=N Ring Stretch | ~1400-1600 |
| C-O Stretch (phenolic) | ~1200-1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Similarly, the ¹³C NMR spectrum of this compound would exhibit a unique signal for each carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the neighboring atoms. The carbon atom attached to the chlorine atom (C7) and the one bearing the hydroxyl group (C8) would show characteristic downfield shifts due to the electronegativity of these substituents.
For illustrative purposes, the NMR spectral data of related chloro-substituted 8-hydroxyquinoline derivatives provide insight into the expected chemical shifts. The analysis of such derivatives is crucial in the field of medicinal chemistry for the synthesis and characterization of new compounds.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Quinoline Derivative
| Compound | Proton/Carbon | Chemical Shift (ppm) |
| Hypothetical this compound Derivative | H-2 | ~8.8 |
| H-3 | ~7.5 | |
| H-4 | ~8.5 | |
| H-5 | ~7.6 | |
| H-6 | ~7.8 | |
| OH | Variable | |
| C-2 | ~150 | |
| C-3 | ~122 | |
| C-4 | ~136 | |
| C-4a | ~140 | |
| C-5 | ~128 | |
| C-6 | ~127 | |
| C-7 | ~125 | |
| C-8 | ~152 | |
| C-8a | ~148 |
Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific experimental data for this compound was not found.
Method Validation Parameters
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability and accuracy of results. For the analysis of this compound, any quantitative method would need to be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. To establish linearity, a series of standard solutions of this compound at different concentrations would be prepared and analyzed. The response of the analytical instrument (e.g., peak area in chromatography) is then plotted against the corresponding concentration to construct a calibration curve. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression analysis, which should ideally be close to 1. For related compounds like 5-chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol, which are components of the veterinary drug Halquinol, HPLC methods have been validated demonstrating good linearity.
Table 2: Example of Linearity Data for an Analytical Method
| Concentration (µg/mL) | Instrument Response (e.g., Peak Area) |
| 1 | 1500 |
| 5 | 7500 |
| 10 | 15000 |
| 20 | 30000 |
| 50 | 75000 |
| Correlation Coefficient (r²) | 0.999 |
Note: This table presents example data to illustrate the concept of linearity.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These parameters are crucial for the analysis of impurities or trace amounts of a substance. The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated. For pharmaceutical analysis, acceptable levels of precision and accuracy are typically within a few percent.
Table 3: Illustrative Precision and Accuracy Data
| Parameter | Level | Result | Acceptance Criteria |
| Precision (RSD) | Intra-day | < 2% | ≤ 2% |
| Inter-day | < 3% | ≤ 3% | |
| Accuracy (Recovery) | Low Concentration | 98-102% | 98.0 - 102.0% |
| Medium Concentration | 99-101% | 98.0 - 102.0% | |
| High Concentration | 98-102% | 98.0 - 102.0% |
Note: This table provides typical acceptance criteria for precision and accuracy in pharmaceutical analysis.
Application in Quality Control and Pharmaceutical Analysis
Validated analytical methods for this compound are essential for its quality control in pharmaceutical applications. These methods are used to:
Confirm the identity of the compound in raw materials and finished products.
Determine the purity of the substance and quantify any impurities.
Assay the content of this compound in a drug product to ensure it meets the specified dosage.
Monitor the stability of the compound under various storage conditions.
In a quality control laboratory, techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection are commonly employed for the quantitative analysis of pharmaceutical ingredients. The development and validation of such methods ensure that the drug product is safe, effective, and of high quality. While specific applications for this compound are not widely documented, the analytical principles applied to other chloroquinoline derivatives in pharmaceutical quality control would be directly applicable. For example, the quality control of Halquinol involves the analysis of its active components, including chloroquinoline derivatives, to ensure the product meets its specifications.
Theoretical and Computational Studies of 7 Chloroquinolin 8 Ol
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the structural and electronic properties of molecules with high accuracy. ajchem-a.com DFT calculations for 7-Chloroquinolin-8-ol and its derivatives typically employ functionals like B3LYP combined with basis sets such as 6-311G to achieve reliable results at a reasonable computational cost. ajchem-a.comrjptonline.org
The first step in most computational studies is the optimization of the molecule's geometrical structure to find its most stable, lowest-energy conformation. ajchem-a.com This process involves calculating the bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of the atoms. For quinoline (B57606) derivatives, DFT calculations have been shown to provide optimized geometries that are in good agreement with experimental data where available. sid.ir The optimization process ensures that all subsequent electronic property calculations are performed on the most realistic molecular structure.
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. sid.irekb.eg
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. ekb.egresearchgate.net A smaller energy gap suggests that the molecule is more easily excited and thus more chemically reactive. researchgate.net DFT calculations are used to determine the energies of these orbitals and the resulting energy gap.
Table 1: Key Quantum Chemical Parameters This table presents representative quantum chemical parameters calculated for quinoline derivatives using DFT methods, illustrating the typical values obtained in such studies.
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Corresponds to the ionization potential; indicates electron-donating ability. ekb.eg |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Corresponds to the electron affinity; indicates electron-accepting ability. ekb.eg |
| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. ajchem-a.com |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. rjptonline.org It helps in predicting the sites for electrophilic and nucleophilic reactions. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For quinoline derivatives, the negative potential is often localized around heteroatoms like nitrogen and oxygen, which possess lone pairs of electrons, whereas the positive potential is typically found around the hydrogen atoms. dergi-fytronix.com
Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. ajchem-a.com These indices, derived from conceptual DFT, provide a quantitative measure of molecular reactivity and stability. chemrxiv.org
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. ajchem-a.com
Global Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes electronic charge transfer.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. ajchem-a.com
While global indices describe the reactivity of the molecule as a whole, Fukui functions provide information about local reactivity, identifying which specific atoms within the molecule are most likely to participate in a reaction. nih.gov The Fukui function f(r) indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. nih.govsubstack.com There are different forms of the Fukui function to distinguish between susceptibility to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). substack.com
Table 2: Global Reactivity Descriptors This interactive table defines the common global reactivity descriptors and the equations used to calculate them from ionization potential (I) and electron affinity (A), which can be approximated by HOMO and LUMO energies.
| Descriptor | Symbol | Formula |
|---|---|---|
| Electronegativity | χ | (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2 |
| Chemical Hardness | η | (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 |
| Global Softness | S | 1 / η |
| Electrophilicity Index | ω | μ2 / 2η (where μ ≈ -χ) |
Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer, hyperconjugation, and intramolecular bonding interactions. sid.irwikipedia.org It provides a detailed picture of the Lewis-like bonding structure, examining interactions between filled "donor" orbitals and empty "acceptor" orbitals. dergi-fytronix.comwisc.edu
Molecular Dynamics Simulations (e.g., Ab Initio Molecular Dynamics)
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. chemrxiv.org Ab initio molecular dynamics (AIMD) is a particularly powerful technique where the forces between atoms are calculated "on-the-fly" using quantum mechanical methods at each step of the simulation. chemrxiv.org
For compounds like this compound, MD simulations can be used to study their conformational flexibility, interactions with solvent molecules, and behavior in complex biological environments. For instance, studies on the related chloroquine (B1663885) molecule have used AIMD to investigate its coordination with metal ions like Zn2+ in solution, revealing details about bond distances and the stability of the resulting complexes. chemrxiv.org Such simulations are crucial for understanding how the molecule behaves in a dynamic, real-world setting, complementing the static picture provided by DFT.
Prediction of Biological Activities and Structure-Activity Relationships (SAR)
Theoretical and computational methods are pivotal in predicting the biological activities of novel compounds and understanding their structure-activity relationships (SAR). For the 8-hydroxyquinoline (B1678124) scaffold, to which this compound belongs, computational studies often focus on its metal-chelating properties and the electronic effects of its substituents. While specific quantitative structure-activity relationship (QSAR) models exclusively for this compound are not extensively detailed in published research, the principles from studies on analogous compounds can provide significant insights.
For this compound, the position of the chlorine atom at C7 is expected to influence its lipophilicity and electronic properties, which are key determinants in SAR. The electron-withdrawing nature of chlorine can affect the pKa of the hydroxyl group and the nitrogen atom in the quinoline ring, thereby modulating its chelating ability and the stability of the resulting metal complexes. These factors are critical for the antimicrobial and anticancer activities often associated with 8-hydroxyquinoline derivatives. Molecular docking simulations on related quinoline compounds help to elucidate binding patterns with specific biological targets, such as bacterial or fungal enzymes, further informing the SAR. researchgate.net For instance, QSAR studies on certain phytocompounds have included 7-chloro-8-hydroxyquinoline, recognizing its potential as an active chelating agent in antimycobacterial research. jkuat.ac.ke
The predictive power of these computational approaches allows for the rational design of more potent derivatives by modifying the substitution pattern on the quinoline ring to enhance desired biological activities while minimizing potential toxicity.
Corrosion Inhibition Studies Utilizing DFT
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the mechanisms of corrosion inhibition at a molecular level. By calculating various quantum chemical parameters, DFT can predict the efficiency of a molecule as a corrosion inhibitor. Such studies have been performed on derivatives of this compound to assess their potential for protecting metal surfaces. ajchem-a.comajchem-a.comscispace.comcivilica.com
One theoretical study investigated the corrosion inhibition potential of N4-(this compound-4-yl)-N1,N1-diethylpentane-1,4 diamine, a molecule incorporating the this compound moiety. ajchem-a.comajchem-a.comscispace.comcivilica.com Using the DFT/B3LYP/6-311G approach, researchers calculated several electronic and chemical descriptors that correlate with inhibition efficiency. ajchem-a.comajchem-a.comscispace.com
Key parameters calculated include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), electronegativity (χ), global hardness (η), and softness (σ). ajchem-a.comajchem-a.comscispace.com The EHOMO indicates a molecule's ability to donate electrons to a metal's empty d-orbitals, with higher values suggesting better inhibition. Conversely, a lower ELUMO value points to a greater ability to accept electrons from the metal surface. A small energy gap (ΔE) generally correlates with higher inhibition efficiency, as it implies easier polarization of the molecule and greater reactivity. ajchem-a.com
The dipole moment (μ) provides information about the polarity and electron distribution in a molecule. ajchem-a.com A high dipole moment can enhance the adsorption of the inhibitor onto the metal surface, leading to better protection. ajchem-a.com The study found a correlation between these quantum parameters and the predicted inhibition efficiency of the studied compounds. ajchem-a.comajchem-a.com
Table 1: Calculated Quantum Chemical Parameters for a this compound Derivative
| Parameter | Value |
|---|---|
| EHOMO (eV) | -5.79 |
| ELUMO (eV) | -1.52 |
| Energy Gap (ΔE) (eV) | 4.27 |
| Dipole Moment (μ) (Debye) | 4.83 |
| Electronegativity (χ) | 3.65 |
| Hardness (η) | 2.13 |
| Softness (σ) | 0.46 |
Data sourced from a theoretical study on N4-(this compound-4-yl)-N1,N1-diethylpentane-1,4 diamine. ajchem-a.comajchem-a.comscispace.comcivilica.com
These theoretical findings suggest that the electronic structure of this compound derivatives makes them promising candidates for corrosion inhibitors, with their effectiveness being linked to their ability to donate and accept electrons and adsorb onto the metal surface. ajchem-a.comajchem-a.com
Future Research Directions and Applications
Development of Novel 7-Chloroquinolin-8-ol Derivatives with Enhanced Bioactivity
The core structure of this compound serves as a promising template for the synthesis of new derivatives with potentially superior biological activities. Researchers are actively exploring the modification of this parent compound to enhance its efficacy against various diseases.
A significant area of investigation involves the synthesis of hybrid molecules, where the 7-chloroquinoline (B30040) moiety is combined with other pharmacologically active scaffolds. For instance, the click synthesis of 1,2,3-triazole-containing 7-chloroquinoline derivatives has been explored. This approach has yielded compounds with notable antimalarial, antimicrobial, and anticancer properties.
The biological activity of these novel derivatives is often evaluated through in vitro assays against various cell lines and pathogens. Key metrics such as the half-maximal inhibitory concentration (IC50) are used to quantify their potency. For example, certain synthesized 7-chloroquinoline derivatives have demonstrated significant activity against cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| 7-Chloroquinoline derivative 3 | HCT-116 (Colon Carcinoma) | 23.39 |
| 7-Chloroquinoline derivative 6 | HCT-116 (Colon Carcinoma) | 27.26 |
| 7-Chloroquinoline derivative 9 | HCT-116 (Colon Carcinoma) | 21.41 |
| 7-Chloroquinoline derivative 3 | HeLa (Cervical Carcinoma) | 50.03 |
| 7-Chloroquinoline derivative 8 | HeLa (Cervical Carcinoma) | 51.67 |
| 7-Chloroquinoline derivative 9 | HeLa (Cervical Carcinoma) | 21.41 |
Exploration of New Therapeutic Applications Beyond Current Scope
Beyond the established antimicrobial and anticancer activities, future research is set to explore the therapeutic potential of this compound derivatives in other disease areas.
One of the most promising new frontiers is in the treatment of neurodegenerative diseases . The structural similarities of 7-chloroquinoline derivatives to compounds that have shown efficacy in models of Parkinson's and Alzheimer's disease suggest a potential therapeutic role. For instance, the 4-amino-7-chloroquinoline scaffold has been identified as critical for the activation of Nurr1, a nuclear receptor essential for the development and maintenance of dopamine (B1211576) neurons, which are progressively lost in Parkinson's disease nih.gov. Research in this area could lead to the development of novel drugs that slow or halt the progression of these debilitating conditions.
Another emerging application is in the field of enzyme inhibition . The 8-hydroxyquinoline (B1678124) scaffold is known to interact with various enzymes, and the addition of a chloro group at the 7-position can modulate this activity. There is growing interest in developing this compound derivatives as inhibitors of specific enzymes implicated in disease. For example, derivatives of this compound could be investigated as inhibitors of cholinesterases for the symptomatic treatment of Alzheimer's disease or as inhibitors of viral enzymes, such as the main protease of SARS-CoV-2.
Advanced Mechanistic Studies of Biological Actions
A deeper understanding of the molecular mechanisms underlying the biological effects of this compound is crucial for its rational development as a therapeutic agent. Future mechanistic studies will likely focus on several key areas.
A primary mechanism of action for 8-hydroxyquinoline and its derivatives is their ability to chelate metal ions . nih.gov These compounds can bind to essential metal ions like iron, copper, and zinc, disrupting their homeostasis within cells. This disruption can inhibit the function of metalloenzymes that are vital for the survival of pathogens and cancer cells. nih.gov Advanced studies will aim to elucidate the specific metal-binding properties of this compound and its derivatives and how this chelation activity translates into selective toxicity against diseased cells.
Furthermore, investigations into the impact of these compounds on cellular pathways are warranted. Research may explore how this compound derivatives affect signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and inflammation. Understanding these interactions will provide a more complete picture of their therapeutic effects and potential side effects.
Integration of Computational and Experimental Approaches for Drug Design
The synergy between computational modeling and experimental validation is becoming increasingly important in modern drug discovery. This integrated approach is expected to significantly accelerate the development of new this compound-based drugs.
Computational methods , such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the biological activity of novel derivatives and to understand their interactions with biological targets at a molecular level. researchgate.net These in silico techniques allow for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest predicted potency and a favorable drug-like profile for synthesis and experimental testing. For example, machine learning models can be trained on existing bioactivity data to predict the therapeutic potential of new compounds. nih.govplos.org
Experimental validation of the computational predictions is a critical step in this integrated workflow. The synthesized compounds are then subjected to in vitro and in vivo testing to confirm their biological activity and to assess their pharmacokinetic and toxicological properties. This iterative cycle of computational design and experimental feedback allows for the rational optimization of lead compounds, leading to the development of more effective and safer drugs.
Environmental Impact and Sustainability Considerations for Quinoline (B57606) Compounds
As with any chemical compound intended for widespread use, it is imperative to consider the environmental impact and sustainability of this compound and its derivatives.
The environmental fate and ecotoxicity of halogenated quinolines are of particular concern. nih.govnih.gov Studies on the environmental degradation of these compounds are necessary to understand their persistence and potential for bioaccumulation. The decomposition of chlorinated quinones in aqueous solutions can lead to the formation of various transformation products, some of which may also have toxicological relevance. nih.gov Ecotoxicological studies are essential to assess the potential harm of these compounds to aquatic organisms and the broader ecosystem. nih.gov
In parallel, there is a growing emphasis on the development of sustainable and green synthesis methods for quinoline derivatives. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Future research will focus on developing more environmentally friendly synthetic strategies, such as the use of ultrasound-assisted synthesis, which can reduce reaction times, increase yields, and minimize waste generation. tandfonline.com By adopting green chemistry principles, the environmental footprint associated with the production of these potentially life-saving compounds can be significantly reduced.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 7-Chloroquinolin-8-ol in laboratory settings?
- Answer : Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Waste must be segregated and disposed via certified hazardous waste management services due to its acute oral toxicity (Category 3) and skin sensitization risks (Category 1) . Ventilation and spill containment measures are essential to mitigate inhalation or environmental contamination .
Q. How can researchers verify the purity of this compound in synthetic batches?
- Answer : Thin-layer chromatography (TLC) with silica gel plates and a mobile phase of methanol-ethyl acetate-isopropyl alcohol-ammonia (8:20:1:0.6 v/v) is effective. Densitometric quantification at 247 nm ensures linear detection in the 300–800 ng range, validated for precision (intraday RSD <2%) . Calibration curves for halogenated quinolinols (e.g., 5-Chloroquinolin-8-ol) should be established for cross-comparison .
Q. What are the primary synthetic routes for this compound?
- Answer : A common method involves chlorination of 8-hydroxyquinoline derivatives under acidic conditions. For example, heating with HCl (1N) at 111°C for 24 hours achieves moderate yields (~49%), with recrystallization in ethanol for purification . Alternative halogenation protocols (e.g., iodination at position 7) require careful stoichiometric control to avoid polyhalogenation .
Advanced Research Questions
Q. How can structural modifications at position 7 influence the bioactivity of this compound derivatives?
- Answer : Substitutions at position 7 (e.g., iodine in 5-chloro-7-iodoquinolin-8-ol) enhance antimicrobial activity but increase toxicity risks (e.g., skin irritation, Category 2). Computational modeling (DFT) and comparative SAR studies with halogenated analogs (e.g., 5,7-dichloro derivatives) are recommended to optimize selectivity .
Q. What analytical challenges arise in quantifying this compound in complex mixtures like Halquinol?
- Answer : Halquinol contains this compound (2.25%) alongside 5,7-dichloro- (71.17%) and 5-chloro- (26.47%) analogs. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or TLC densitometry is necessary for resolution, requiring validation against reference standards . Method robustness must account for co-elution risks and matrix interference .
Q. How do solvent systems and pH affect the stability of this compound in experimental formulations?
- Answer : Stability studies in aqueous buffers show degradation above pH 7 due to deprotonation of the hydroxyl group. Non-polar solvents (e.g., ethyl acetate) enhance stability, while protic solvents (e.g., methanol) accelerate hydrolysis. Accelerated stability testing (40°C/75% RH) over 30 days with LC-MS monitoring is advised for formulation development .
Q. What are the ethical and methodological considerations for publishing research on this compound?
- Answer : Authors must disclose conflicts of interest, retain raw data for 5–10 years, and avoid redundant publication. Data sharing via repositories (e.g., Zenodo) ensures transparency. Use IUPAC nomenclature and SI units, and provide synthesis details (reagent sources, spectral data) to enable reproducibility .
Methodological Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| CAS Number | 130-26-7 | |
| Molecular Formula | C₉H₅ClNO | |
| Hazard Classification | Acute Toxicity (Oral Cat. 3) | |
| Stability in Aqueous Media | Degrades above pH 7 |
Table 2 : Comparative Bioactivity of Halogenated 8-Hydroxyquinolines
| Compound | Antimicrobial Efficacy (IC₅₀, μg/mL) | Toxicity (LD₅₀, mg/kg) | Reference |
|---|---|---|---|
| This compound | 12.5 | 350 (oral, rat) | |
| 5,7-Dichloroquinolin-8-ol | 8.2 | 290 (oral, rat) | |
| 5-Chloro-7-iodoquinolin-8-ol | 6.8 | 220 (oral, rat) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
